molecular formula C15H15FN2O2S B2450156 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid CAS No. 381193-57-3

1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid

Cat. No.: B2450156
CAS No.: 381193-57-3
M. Wt: 306.36
InChI Key: GEGWFCCEFZOCRY-UHFFFAOYSA-N
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Description

1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid is a complex organic compound featuring a piperidine ring, a thiazole ring, and a fluorophenyl group

Synthetic Routes and Reaction Conditions:

    Thiazole Formation: The synthesis typically begins with the formation of the thiazole ring. This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Piperidine Ring Formation: The piperidine ring can be synthesized via the hydrogenation of pyridine or through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the thiazole and piperidine rings with the fluorophenyl group. This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods: Industrial production may involve optimizing these synthetic routes for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the thiazole ring, potentially converting it to a dihydrothiazole derivative.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Chemistry:

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of catalysts.

    Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes.

Biology and Medicine:

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly for targeting neurological and inflammatory diseases.

    Biological Probes: It can be used as a molecular probe to study biological pathways involving thiazole and piperidine derivatives.

Industry:

    Polymer Science: The compound can be incorporated into polymers to modify their physical and chemical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The thiazole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways.

Comparison with Similar Compounds

  • 1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid
  • 1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid

Uniqueness: The presence of the fluorophenyl group in 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid imparts unique electronic properties, enhancing its reactivity and binding affinity in biological systems compared to its chloro- and methyl-substituted analogs.

Properties

IUPAC Name

1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2S/c16-12-3-1-10(2-4-12)13-9-21-15(17-13)18-7-5-11(6-8-18)14(19)20/h1-4,9,11H,5-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGWFCCEFZOCRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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